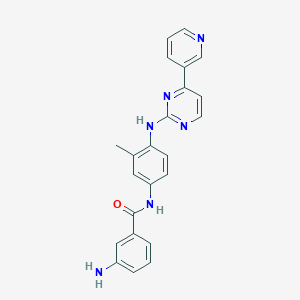![molecular formula C13H8ClFN2 B3027984 7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine CAS No. 1447606-90-7](/img/structure/B3027984.png)
7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine
Vue d'ensemble
Description
7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as CP-868,596 and belongs to the class of pyrrolopyridines. This compound has been found to have potential applications in the field of cancer research due to its ability to inhibit the growth of cancer cells.
Applications De Recherche Scientifique
Pharmacophore Design and Kinase Inhibition
A study by Scior et al. (2011) elaborates on the design and synthesis of compounds with imidazole scaffolds, including derivatives that closely relate to the chemical structure . These compounds are identified as selective inhibitors of p38 mitogen-activated protein kinase, crucial for controlling pro-inflammatory cytokine release. This research showcases the compound's potential application in designing selective kinase inhibitors, highlighting its importance in medicinal chemistry and drug discovery (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Pyranopyrimidine Scaffolds in Medicinal Chemistry
Parmar, Vala, and Patel (2023) review the synthesis and applications of pyranopyrimidine scaffolds, which are key precursors in the medicinal and pharmaceutical industries. The study discusses various synthetic pathways and the application of hybrid catalysts in developing these scaffolds, underscoring the broad utility of related compounds in drug development (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials Development
Lipunova et al. (2018) focus on the synthesis and application of quinazoline and pyrimidine derivatives for electronic devices and luminescent elements. The incorporation of pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. This study indicates the relevance of compounds structurally similar to 7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine in the development of advanced materials for optoelectronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Chemosensing Applications
Abu-Taweel et al. (2022) review the significance of pyridine derivatives in chemosensing applications, highlighting their biological activities and high affinity for various ions and neutral species. This underscores the utility of related compounds in designing highly effective chemosensors for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).
Orientations Futures
Mécanisme D'action
Target of Action
It’s structurally similar to basimglurant , which has been used in trials studying the diagnostic and treatment of Depression, Fragile X Syndrome, and Major Depressive Disorder .
Mode of Action
It’s known that compounds with similar structures interact with their targets and cause changes at the molecular level .
Biochemical Pathways
Related compounds have been shown to impact various biological activities .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities .
Action Environment
It’s known that environmental conditions can significantly impact the effectiveness of similar compounds .
Propriétés
IUPAC Name |
7-chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2/c14-13-12-9(5-6-16-13)7-11(17-12)8-1-3-10(15)4-2-8/h1-7,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKVEKVONYHUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C(=NC=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857352 | |
| Record name | 7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447606-90-7 | |
| Record name | 7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


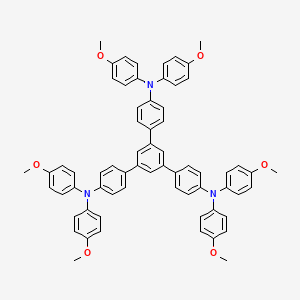


![4-(4-{2-[(Methylsulfonyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide](/img/structure/B3027907.png)
![4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B3027908.png)
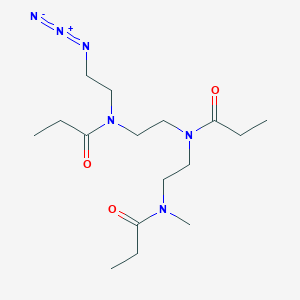
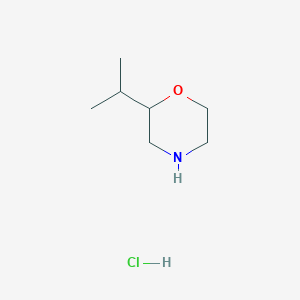
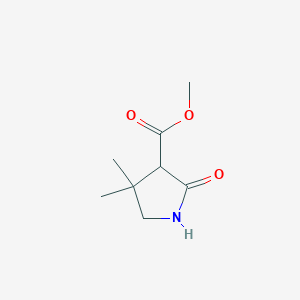
![tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3027915.png)
![3-Bromo-2-methyl-N-(3-(methylsulfonyl)benzyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B3027917.png)

